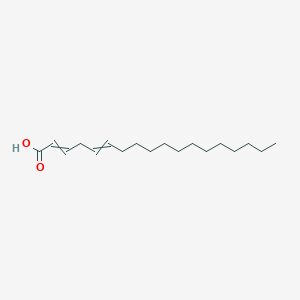

Octadeca-2,5-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

58989-38-1 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-2,5-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14,16-17H,2-12,15H2,1H3,(H,19,20) |

InChI Key |

HTDYFMGWIACGSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CCC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Octadecadienoic Acid Isomers

Microbial Transformation of Fatty Acids

Intestinal bacteria possess enzymes that can produce hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids from PUFA precursors like linoleic acid. frontiersin.orgnih.gov For example, bacteria such as Lactobacillus plantarum are known to metabolize unsaturated fatty acids into various isomers and intermediates. news-medical.netnih.gov This metabolic activity by anaerobic bacteria is considered a detoxification pathway, converting PUFAs into less toxic saturated fatty acids. mdpi.com

Production of Bioactive Metabolites

The metabolic action of the gut microbiome generates a series of functional fatty acids. Research has identified several of these metabolites, including:

10-hydroxy-cis-12-octadecenoic acid (HYA) : A hydroxy fatty acid derived from linoleic acid. researchgate.net

10-oxo-cis-6,trans-11-octadecadienoic acid : A metabolite produced by gut lactic acid bacteria that has been studied for its effects on inflammatory bowel disease in mice. frontiersin.org

These microbially-derived metabolites can act as signaling molecules, influencing host physiology and immune responses. nih.gov The gut microbiome is now recognized as a significant source of octadecanoid biosynthesis, providing alternative pathways to those involving host enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). acs.org This microbial contribution to the lipid profile underscores the complex interaction between diet, the microbiome, and host metabolism. mdpi.comresearchgate.net

Biosynthesis and Metabolic Pathways of Octadecadienoic Acid Isomers

Enzymatic Biosynthesis in Eukaryotic Systems

The synthesis of octadecadienoic acid isomers in eukaryotes is a complex process involving multiple enzymatic steps and subcellular compartments. These pathways are crucial for producing essential fatty acids, signaling molecules, and precursors for other bioactive compounds.

Plant Fatty Acid Biosynthesis

Plants synthesize a diverse array of fatty acids, including various octadecadienoic acid isomers. These biosynthetic pathways are compartmentalized, with initial fatty acid synthesis occurring in the plastids and subsequent modifications often taking place in the endoplasmic reticulum.

Taxoleic acid (5,9-octadecadienoic acid) is an unusual non-methylene-interrupted fatty acid found in the seed oils of certain plants, notably those of the Taxus genus. researchgate.netnih.gov The biosynthesis of this specific isomer is of interest due to its unique structure. Evidence from heterologous expression studies suggests a role for Δ5-desaturase in its formation. For instance, the expression of a Δ5-desaturase gene from the fungus Mortierella alpina in canola, which normally does not produce taxoleic acid, resulted in the accumulation of this fatty acid. This indicates that a Δ5-desaturase can act on oleic acid (9-octadecenoic acid) to introduce a double bond at the Δ5 position, yielding taxoleic acid. While this demonstrates the enzymatic capability, the specific endogenous Δ5-desaturase responsible for taxoleic acid synthesis in Taxus and other plants is yet to be fully characterized.

| Enzyme | Substrate | Product | Organism (Example of Activity) |

| Δ5-Desaturase | Oleic acid (18:1Δ9) | Taxoleic acid (18:2Δ5,9) | Mortierella alpina (gene expressed in Canola) |

The octadecanoid pathway is a well-characterized biosynthetic route in plants that leads to the production of a variety of oxygenated fatty acids, collectively known as oxylipins. nih.gov This pathway is central to plant defense and development, with jasmonic acid being one of its most prominent end products. The pathway is initiated by the oxygenation of α-linolenic acid (an octadecatrienoic acid, but the pathway also processes octadecadienoic acids like linoleic acid) by lipoxygenases. gerli.com

The key steps in the initial phase of the octadecanoid pathway involving an 18-carbon dienoic acid are:

Release of Linoleic Acid: Linoleic acid (9,12-octadecadienoic acid) is released from membrane lipids by the action of lipases.

Oxygenation by Lipoxygenase (LOX): A 13-LOX enzyme catalyzes the introduction of molecular oxygen into linoleic acid to form (13S)-hydroperoxy-9,11-octadecadienoic acid (13-HPOD).

Allene (B1206475) Oxide Synthesis: The hydroperoxide is then converted to an unstable allene oxide by allene oxide synthase (AOS).

Cyclization: Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA).

Further enzymatic reactions, including reduction and beta-oxidation, convert OPDA into jasmonic acid and related compounds.

Nonheme di-iron enzymes are a class of metalloenzymes that catalyze a wide range of oxidative reactions in biological systems, including the modification of fatty acids. nih.gov In plants, these enzymes are involved in the formation of various unusual fatty acids, including those with conjugated double bond systems. These enzymes utilize a di-iron cofactor to activate molecular oxygen for substrate oxidation. nih.gov

While the direct synthesis of octadeca-2,5-dienoic acid by these enzymes is not extensively documented, their known activities include desaturation and hydroxylation, which can lead to the formation of diverse fatty acid structures. For example, certain nonheme di-iron enzymes can introduce double bonds into saturated or monounsaturated fatty acids, contributing to the pool of octadecadienoic acid isomers. Their ability to catalyze complex rearrangements is also being explored, which could potentially lead to the formation of non-standard double bond configurations.

Lipoxygenases (LOXs) are key enzymes in the metabolism of polyunsaturated fatty acids in plants, initiating a cascade of reactions that produce a wide array of bioactive oxylipins. nih.gov Plant LOXs are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of fatty acids containing a cis,cis-1,4-pentadiene moiety. gerli.com

In the context of octadecadienoic acids, linoleic acid is a primary substrate for LOX. Depending on the specific LOX isoform, oxygen can be inserted at either the C-9 or C-13 position, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively. nih.gov These hydroperoxides are then further metabolized by other enzymes, such as hydroperoxide lyase and divinyl ether synthase, to generate various products, including volatile aldehydes and alcohols that contribute to plant defense and aroma, as well as other oxylipins with signaling functions.

| LOX Isoform | Substrate | Primary Product |

| 9-LOX | Linoleic acid | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) |

| 13-LOX | Linoleic acid | 13-Hydroperoxyoctadecadienoic acid (13-HPOD) |

Mammalian Fatty Acid Biosynthesis and Metabolism

In mammals, octadecadienoic acids, particularly linoleic acid, are essential fatty acids that must be obtained from the diet. Once ingested, these fatty acids are subjected to a series of metabolic transformations, including desaturation, elongation, and oxidation, to produce a range of biologically active molecules.

The metabolism of linoleic acid (an n-6 fatty acid) proceeds through a pathway involving Δ6-desaturase, elongases, and Δ5-desaturase to produce arachidonic acid, a precursor for eicosanoids. nih.govmdpi.com This pathway involves the following key steps:

Δ6-Desaturation: Linoleic acid is first desaturated by Δ6-desaturase to form γ-linolenic acid (18:3n-6).

Elongation: γ-Linolenic acid is then elongated by two carbons to yield dihomo-γ-linolenic acid (20:3n-6).

Δ5-Desaturation: Dihomo-γ-linolenic acid is subsequently desaturated by Δ5-desaturase to produce arachidonic acid (20:4n-6). mdpi.comresearchgate.net

This pathway highlights the central role of desaturases and elongases in modifying dietary octadecadienoic acids to produce longer-chain, more unsaturated fatty acids with critical physiological functions. researchgate.net

Beyond this primary pathway, mammalian cells also metabolize octadecadienoic acid isomers through other enzymatic systems. Cytochrome P450 (CYP) enzymes can oxidize these fatty acids to form various epoxides and hydroxides, which have roles in cellular signaling. dntb.gov.ua Additionally, peroxisomal β-oxidation is involved in the breakdown of some octadecadienoic acid isomers, contributing to energy homeostasis. mdpi.com The metabolism of conjugated versus non-conjugated octadecadienoic acid isomers can also differ, with studies suggesting that they can have distinct effects on lipid metabolism and cholesterol absorption.

| Enzyme/Pathway | Function in Octadecadienoic Acid Metabolism |

| Δ6-Desaturase | Initiates the conversion of linoleic acid to longer-chain polyunsaturated fatty acids. |

| Elongases | Extend the carbon chain of fatty acid intermediates. |

| Δ5-Desaturase | Introduces a double bond in the pathway to arachidonic acid synthesis. researchgate.net |

| Cytochrome P450 (CYP) | Oxidizes octadecadienoic acids to epoxides and hydroxides. dntb.gov.ua |

| Peroxisomal β-oxidation | Involved in the catabolism of certain octadecadienoic acid isomers. mdpi.com |

Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP) Activities

The metabolism of C18 polyunsaturated fatty acids (PUFAs) through the COX, LOX, and CYP enzyme systems is a cornerstone of lipid biochemistry, leading to the formation of a diverse array of bioactive signaling molecules. These pathways are primarily associated with the metabolism of linoleic acid (octadeca-9,12-dienoic acid) and α-linolenic acid (octadeca-9,12,15-trienoic acid).

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are pivotal in the synthesis of prostaglandins (B1171923) and thromboxanes. While their primary substrate is arachidonic acid (a C20 PUFA), they can also metabolize linoleic acid to form hydroxyoctadecadienoic acids (HODEs).

Lipoxygenase (LOX) enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce oxygen into PUFAs, leading to the production of hydroperoxyoctadecadienoic acids (HPODEs), which are subsequently reduced to HODEs. These molecules are involved in inflammatory processes and cell signaling.

Cytochrome P450 (CYP) enzymes represent a versatile family of monooxygenases that can metabolize fatty acids to produce epoxy and hydroxy derivatives, which play roles in various physiological processes, including cardiovascular function.

Despite the extensive research into these enzymatic pathways, no studies have been identified that specifically document the interaction of this compound with COX, LOX, or CYP enzymes.

Formation of Conjugated Linoleic Acid (CLA) Isomers

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds. The most common and well-studied isomers are cis-9,trans-11 CLA and trans-10,cis-12 CLA. In ruminant animals, CLA is primarily formed through the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. In non-ruminants, CLA can be synthesized endogenously from trans-vaccenic acid (trans-11-octadecenoic acid) via the action of the Δ9-desaturase enzyme. There is no evidence in the scientific literature to suggest that this compound is a precursor or an intermediate in the formation of CLAs.

Desaturase (FADS) and Elongase (ELOVL) Conversions of C18-PUFAs

Fatty acid desaturases (FADS) and elongases (ELOVL) are key enzyme families responsible for the conversion of dietary essential fatty acids, such as linoleic acid and α-linolenic acid, into longer-chain, more unsaturated fatty acids like arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These pathways involve a series of alternating desaturation and elongation steps. The substrate specificity of these enzymes is typically for fatty acids with double bonds in specific positions (e.g., Δ6, Δ5, Δ9). There is no available research indicating that this compound serves as a substrate for FADS or ELOVL enzymes.

Oxidation of Linoleic Acid to 13-Hydroxyoctadecadienoic Acid (13-HODE)

The formation of 13-Hydroxyoctadecadienoic Acid (13-HODE) from linoleic acid is a well-characterized pathway, primarily mediated by the enzyme 15-lipoxygenase (15-LOX). This process involves the initial formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then reduced to 13-HODE. This molecule is a significant signaling molecule involved in regulating inflammatory responses and cell adhesion. The enzymatic oxidation of linoleic acid is specific to the double bond positions at the 9th and 12th carbons. There is no scientific basis to suggest a pathway for the formation of this compound from the oxidation of linoleic acid to 13-HODE.

Microbial Biosynthetic Routes

Microorganisms, particularly bacteria, play a crucial role in the metabolism and transformation of fatty acids.

Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid by Lactic Acid Bacteria

Certain strains of lactic acid bacteria (LAB), such as those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, are capable of converting linoleic acid into CLA isomers, primarily cis-9,trans-11 CLA. This bioconversion is facilitated by enzymes such as linoleate (B1235992) isomerase. This microbial production is a significant source of CLA in fermented dairy products. There are no documented instances of lactic acid bacteria producing this compound.

Microbial Reduction and Chemo-Enzymatic Synthesis of Hydroxy-Dienoic Acids

Microbial enzymes are widely utilized in biocatalysis for the synthesis of various specialty chemicals, including hydroxy fatty acids. Microbial reductases and other enzymes can be employed in chemo-enzymatic processes to produce specific isomers of hydroxy-dienoic acids with high stereoselectivity. While these methods are powerful for creating novel fatty acid derivatives, a search of the scientific and patent literature did not reveal any reports on the microbial or chemo-enzymatic synthesis of this compound or its hydroxy derivatives.

Bacterial Biosynthesis of Methylated Furan (B31954) Fatty Acids Involving Dienoic Intermediates

The biosynthesis of methylated furan fatty acids (FuFAs) in certain bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, proceeds through a pathway that involves key dienoic intermediates. vanderbilt.eduresearchgate.netaocs.orgnih.gov This process occurs on pre-existing fatty acid chains within phospholipids. researchgate.netnih.gov

The pathway is initiated by the enzyme UfaM, an S-adenosyl-L-methionine (SAM)-dependent methylase. UfaM catalyzes the methylation of a cis-vaccenic acid residue in a phospholipid to form (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1). vanderbilt.edunih.gov

Following this methylation, a fatty acid desaturase, UfaD, introduces a second double bond into the monounsaturated intermediate. This step converts 11Me-12t-18:1 into the crucial methylated dienoic intermediate, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). researchgate.netaocs.orgnih.gov

The final stage of furan ring formation involves the enzyme UfaO, which utilizes the dienoic intermediate 11Me-10t,12t-18:2 as its substrate. UfaO incorporates molecular oxygen (O₂) into the fatty acid chain, leading to the formation of the furan ring structure, resulting in the monomethylated FuFA known as 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA). researchgate.netnih.gov In some bacteria like R. palustris, a further methylation step can occur, where the enzyme FufM converts 9M5-FuFA into a dimethylated version, 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5-FuFA). researchgate.net

Table 1: Key Enzymes and Intermediates in Bacterial Furan Fatty Acid Biosynthesis

| Step | Substrate | Enzyme | Product (Intermediate) |

| 1. Methylation | cis-Vaccenic acid (in phospholipid) | UfaM | (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) |

| 2. Desaturation | 11Me-12t-18:1 (in phospholipid) | UfaD | (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) |

| 3. Furan Ring Formation | 11Me-10t,12t-18:2 (in phospholipid) | UfaO | 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA) |

Hydratase Activity in Gut Microbiome Octadecanoid Production

The human gut microbiome possesses significant metabolic capabilities, including the transformation of dietary fatty acids into a variety of bioactive molecules. A key enzymatic activity in this process is hydration, catalyzed by fatty acid hydratases, which introduce a hydroxyl group into unsaturated fatty acid chains. This is a primary mechanism for the production of various octadecanoids from linoleic acid.

Several species of gut bacteria, particularly from the genera Lactobacillus, Bifidobacterium, and Roseburia, are known to metabolize linoleic acid via hydration. vanderbilt.edu Probiotic strains such as Lactobacillus plantarum and Lactobacillus rhamnosus have demonstrated the ability to hydrate (B1144303) linoleic acid with high regio- and stereoselectivity. nih.gov The primary products are often 10-hydroxy fatty acids. For instance, the hydration of linoleic acid can yield (S)-(12Z)-10-hydroxy-octadecenoic acid. nih.govnih.gov

While 10-hydratase activity is common, some bacteria, like Lactobacillus acidophilus, also exhibit 13-hydratase activity, converting linoleic acid into a mixture that includes (9Z)-13-hydroxy-octadecenoic acid alongside the 10-hydroxy derivative. nih.gov

Table 2: Examples of Gut Bacteria and their Hydration Products from Linoleic Acid

| Bacterial Species | Enzyme Activity | Primary Product(s) |

| Lactobacillus plantarum | 10-Hydratase | 10-hydroxy-cis-12-octadecenoic acid (HYA) researchgate.net |

| Lactobacillus rhamnosus | 10-Hydratase | (S)-(12Z)-10-hydroxy-octadecenoic acid nih.govnih.gov |

| Roseburia spp. | 10-Hydratase | 10-hydroxy-18:1 fatty acid vanderbilt.edu |

| Lactobacillus acidophilus | 10- and 13-Hydratase | (S)-(12Z)-10-hydroxy-octadecenoic acid and (S)-(9Z)-13-hydroxy-octadecenoic acid nih.gov |

Non-Enzymatic Pathways

Photo- and Autoxidation Mechanisms in Octadecanoid Formation

Octadecanoids can be formed non-enzymatically from 18-carbon polyunsaturated fatty acids like linoleic acid through photo-oxidation and autoxidation. analis.com.my These processes are driven by reactions with molecular oxygen and are often mediated by free radicals. vanderbilt.edu

Autoxidation is a free-radical chain reaction consisting of three main phases: initiation, propagation, and termination. vanderbilt.edu Initiation can be triggered by factors such as heat, light, or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from a fatty acid chain. In linoleic acid, the most susceptible point is the doubly allylic C-11 position. vanderbilt.edu This initial hydrogen abstraction creates a pentadienyl radical.

During the propagation phase, this radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, creating a lipid hydroperoxide and a new fatty acid radical, thus continuing the chain reaction. The primary, stable products of this process are hydroperoxides. researchgate.netnih.gov For linoleic acid, autoxidation primarily yields conjugated diene hydroperoxides, namely 13-hydroperoxy-9Z,11E-octadecadienoic acid and 9-hydroperoxy-10E,12Z-octadecadienoic acid. A third primary product, the bis-allylic 11-hydroperoxide, can also be formed, particularly in the presence of antioxidants that can trap the intermediate peroxyl radical. vanderbilt.edu

These primary hydroperoxides are relatively unstable and can decompose, especially under conditions of high temperature, to form a variety of secondary oxidation products, including aldehydes, ketones, and alcohols, which contribute to the phenomenon of rancidity in fats and oils. aocs.orgmdpi.com Photo-oxidation, often involving singlet oxygen, represents another mechanism that can generate characteristic lipid hydroperoxide isomers. gerli.com

Spontaneous Rearrangements of Epoxides into Hydroxy-Oxo-Dienoic Acids

Fatty acid epoxides, which can be formed during the oxidation of polyunsaturated fatty acids, are reactive intermediates that can undergo further non-enzymatic transformations. One significant pathway is their rearrangement or hydrolysis to form more stable products, including hydroxy- and keto-functionalized fatty acids. aocs.org

The formation of hydroxy and keto acids often proceeds through the decomposition of lipid hydroperoxides, which are precursors to epoxides in some oxidative pathways. The homolytic cleavage of a hydroperoxide group generates an alkoxyl radical. This highly reactive species can then participate in several reactions. Abstraction of a hydrogen atom by the alkoxyl radical from another molecule results in the formation of a hydroxy fatty acid. aocs.org Alternatively, the formation of a keto acid can occur through a process of radical disproportionation, where two alkoxyl radicals react to yield one molecule of a hydroxy acid and one molecule of a keto acid. aocs.org

Fatty acid epoxides themselves are susceptible to ring-opening reactions. In an aqueous or acidic environment, the epoxide ring can be hydrolyzed non-enzymatically to form vicinal diols (dihydroxy fatty acids). vanderbilt.eduresearchgate.net For example, acid-catalyzed hydrolysis of fatty acid allylic epoxyalcohols at pH 5 or 6 leads to the formation of trihydroxy products. vanderbilt.eduresearchgate.net

Furthermore, certain hydroperoxy-epoxides can undergo spontaneous intramolecular rearrangement. This involves a nucleophilic attack of the hydroperoxy group on the electrophilic epoxide ring, leading to the formation of cyclic structures such as hydroxy-endoperoxides. nih.gov While a direct, single-step spontaneous rearrangement of a simple epoxide into a hydroxy-oxo-dienoic acid is less commonly detailed, the underlying chemical principles demonstrate that unstable epoxide and hydroperoxide intermediates formed during non-enzymatic oxidation can readily decompose and rearrange into a variety of stable oxygenated octadecanoids, including those with hydroxy and keto functionalities.

Enzymatic Transformations and Derivative Formation

Lipoxygenase-Dependent Metabolism and Product Diversification

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) that contain a cis,cis-1,4-pentadiene structure. This structural motif is crucial for LOX activity. Octadeca-2,5-dienoic acid possesses a 1,4-diene system; however, the typical substrates for LOX enzymes, such as linoleic acid, have this structure further along the fatty acid chain (at carbons 9, 10, 11, 12, and 13). The specificity of LOX enzymes for C18 fatty acids is well-documented, but their activity on an isomer with double bonds at the 2 and 5 positions has not been specifically characterized.

In the metabolism of linoleic acid, 15-lipoxygenase-1 (15-LOX-1) acts in a highly stereospecific manner to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). marinelipids.ca This unstable hydroperoxide is then rapidly reduced by cellular peroxidases to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). marinelipids.ca

Further metabolism of 13(S)-HODE can occur through oxidation to 13-oxo-9Z,11E-octadecadienoic acid (13-KODE or 13-oxoODE). wikipedia.org This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase, an enzyme that has been identified in tissues such as the rat colon. wikipedia.orgresearchgate.net The formation of 13-KODE is considered a step in the peroxisome-dependent chain shortening of 13(S)-HODE, but 13-KODE itself is a bioactive molecule. wikipedia.org Studies on human colon biopsies have shown that the activity of 13-HODE dehydrogenase is lower in neoplastic tissue compared to healthy mucosa, suggesting a role for this enzyme in cell differentiation.

While this pathway is well-established for linoleic acid, it is uncertain if this compound would serve as a substrate for the initial lipoxygenase action to produce a hydroxylated derivative that could then be converted to a keto form.

A notable transformation catalyzed by LOX enzymes is the conversion of epoxy fatty acids into derivatives containing a five-membered endoperoxide ring. nih.govjackwestin.com This reaction has been demonstrated using soybean LOX-1 on 15,16-epoxy-α-linolenic acid and by mammalian 12-LOX and 15-LOX-1 on 14,15-epoxyeicosatrienoic acid (14,15-EET). nih.govacs.org

The process involves the LOX-catalyzed formation of a hydroperoxy-epoxide, which then undergoes a non-enzymatic intramolecular nucleophilic substitution. nih.govjackwestin.com This results in the formation of a hydroxy-endoperoxide. For instance, 15,16-epoxy-α-linolenic acid is converted by soybean LOX-1 to a 13S-hydroperoxy-15,16-epoxide, which then transforms into 13,15-endoperoxy-16-hydroxy-octadeca-9,11-dienoic acid. nih.govacs.org This type of transformation highlights the potential for complex product formation from fatty acid epoxides in biological systems where both cytochrome P450 (which can form epoxides) and lipoxygenases are present. nih.govjackwestin.com Whether an epoxide of this compound would undergo a similar transformation is speculative.

Lipoxygenase enzymes exhibit a notable preference for C18 polyunsaturated fatty acids like linoleic and linolenic acids. nih.gov Plant LOXs are often classified as 9-LOX or 13-LOX based on the position of oxygen insertion on the C18 backbone of these fatty acids. gsartor.org For example, studies on the six lipoxygenases from Arabidopsis thaliana revealed that while some had comparable activity on both linoleic and linolenic acid, others showed a selective oxygenation of linolenic acid. nih.gov Fungal lipoxygenases also show a high preference for C18-PUFAs. researchgate.net

The structural basis for this specificity lies in a U-shaped fatty acid binding channel within the enzyme. nih.govnih.gov Specific amino acid residues within this channel control the orientation of the fatty acid, ensuring the correct positioning of a specific pentadiene unit for hydrogen abstraction and subsequent reaction with oxygen. nih.gov While LOX enzymes are known to act on a variety of PUFAs, their ability to oxygenate a non-methylene-interrupted diene like this compound is not established.

| Enzyme Class | Typical C18 Substrate | Primary Product(s) |

| 15-Lipoxygenase-1 | Linoleic Acid | 13(S)-HpODE, subsequently 13(S)-HODE |

| 9-Lipoxygenase | Linoleic Acid | 9-HpODE, subsequently 9-HODE |

| 13-Lipoxygenase | Linolenic Acid | 13-HpOTrE, subsequently 13-HOTrE |

Other Enzymatic Modifications

Beyond the direct action of lipoxygenases, other enzymatic pathways can modify octadecadienoic acids, leading to a diverse array of bioactive lipids.

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with conjugated double bonds. Certain bacteria, particularly those found in the rumen of ruminant animals and some probiotic strains like Lactobacillus and Bifidobacterium, can produce CLA from linoleic acid. nih.gov

The enzymatic pathways for CLA production are complex and can involve multiple enzymes. One key enzyme is linoleate (B1235992) isomerase, which catalyzes the conversion of the cis-9, cis-12 double bond system of linoleic acid to a conjugated cis-9, trans-11 system. nih.gov Other proposed mechanisms involve a multi-step reaction including hydration and dehydration steps. For example, some Lactobacillus species are thought to convert linoleic acid to CLA via a 10-hydroxy-12-octadecaenoic acid intermediate. nih.gov This suggests the involvement of fatty acid hydratases. Given that this compound does not possess the typical methylene-interrupted double bond structure of linoleic acid, it is unlikely to be a substrate for these specific isomerases and hydratases to produce conjugated dienes.

The oxidation of C18-PUFAs can lead to the formation of more complex oxygenated derivatives, including trihydroxy fatty acids. These can be formed through various enzymatic pathways. For instance, fatty acid hydroperoxides, the initial products of LOX activity, can be further metabolized by other enzymes like epoxyalcohol synthases or peroxygenases to form epoxyalcohols. mdpi.com These epoxyalcohols can then be hydrolyzed to form dihydroxy compounds. Subsequent enzymatic action could potentially lead to trihydroxy derivatives.

The formation of epoxy hydroxy and trihydroxy derivatives from fatty acid hydroperoxides is a recognized branch of the lipoxygenase cascade. mdpi.com However, the specific enzymes and reaction sequences leading to trihydroxy derivatives from C18-PUFAs are diverse and depend on the organism and tissue type. Without the initial lipoxygenase-mediated formation of a hydroperoxide from this compound, the subsequent formation of trihydroxy derivatives via this pathway is improbable.

Cytochrome P450 Enzymes in Fatty Acid Metabolism

Cytochrome P450 (CYP) enzymes represent a large and diverse group of proteins that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. While specific studies on the direct interaction of Cytochrome P450 enzymes with this compound are not extensively detailed in available research, the well-established functions of these enzymes in the metabolism of other polyunsaturated fatty acids (PUFAs) provide a framework for understanding their potential role.

CYP enzymes are known to catalyze a variety of reactions on fatty acid substrates, primarily epoxidation and hydroxylation. These reactions introduce oxygen into the fatty acid molecule, leading to the formation of biologically active metabolites. For instance, CYP enzymes metabolize common PUFAs like linoleic acid and arachidonic acid to produce epoxides (e.g., epoxyeicosatrienoic acids - EETs) and hydroxides (e.g., hydroxyeicosatetraenoic acids - HETEs). These metabolites are involved in signaling pathways that regulate vascular tone, inflammation, and ion transport.

The metabolism of PUFAs by CYP enzymes is characterized by regio- and stereoselectivity, meaning that different CYP isoforms will oxygenate the fatty acid at specific positions and with a particular spatial orientation. This specificity is crucial as it determines the biological activity of the resulting metabolite. The presence of double bonds in the fatty acid chain, such as in this compound, are typical sites for CYP-mediated epoxidation. The location of the double bonds at the 2 and 5 positions suggests that unique epoxide or hydroxide (B78521) derivatives could be formed, though further specific research is needed to confirm these transformations.

The activity of CYP enzymes on fatty acids is not only for the generation of signaling molecules but also contributes to their degradation and clearance. Hydroxylation, particularly at the omega (ω) and ω-1 positions of the fatty acid chain, is a common initial step for further oxidation and eventual excretion.

Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Synthesis in Fatty Acid Metabolism

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal and rate-limiting role in the de novo synthesis of fatty acids. nih.govwikipedia.orgfrontiersin.orgresearchgate.netquora.com While not directly involved in the modification of pre-existing fatty acids like this compound, its function is fundamental to the very existence of the carbon backbone of all fatty acids.

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgfrontiersin.orgquora.com This reaction is the first committed step in fatty acid biosynthesis. Malonyl-CoA then serves as the two-carbon donor for the elongation of the growing fatty acid chain, a process carried out by the fatty acid synthase (FAS) complex. nih.gov

The synthesis of an 18-carbon fatty acid chain, the backbone of this compound, begins with one molecule of acetyl-CoA as a primer, followed by the sequential addition of seven malonyl-CoA molecules. The introduction of double bonds to create an unsaturated fatty acid like this compound occurs after the initial saturated fatty acid chain has been synthesized, through the action of desaturase enzymes.

There are two main isoforms of ACC in mammals: ACC1 and ACC2. nih.govfrontiersin.org ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. frontiersin.org ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as a regulator of fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). nih.gov This dual role of ACC ensures that when fatty acid synthesis is active, fatty acid breakdown is concurrently inhibited.

The regulation of ACC is complex, involving allosteric control, covalent modification (phosphorylation), and long-term transcriptional regulation. This tight control ensures that fatty acid synthesis is finely tuned to the metabolic state of the organism.

Biological Activity Mechanisms and Cellular Interactions in Vitro Studies

Modulation of Cellular Signaling Pathways

Inhibition of NF-κB and MAPK Activation by (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE)

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a compound isolated from the halophyte Salicornia herbacea (glasswort), has demonstrated significant anti-inflammatory effects by modulating key signaling pathways in macrophage cells. nih.govebi.ac.ukmedchemexpress.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 13-KODE effectively inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), two critical pathways in the inflammatory response. nih.govebi.ac.uk

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response by activating these signaling cascades, leading to the production of pro-inflammatory mediators. Research has shown that 13-KODE treatment suppresses the LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). ebi.ac.ukmedchemexpress.com This inhibitory action is achieved by preventing the nuclear translocation of NF-κB, a transcription factor that controls the expression of many inflammatory genes. ebi.ac.ukmedchemexpress.com Furthermore, 13-KODE was found to inhibit the LPS-induced phosphorylation of MAPKs, including p38, ERK1/2, and JNK, thereby blocking the downstream signaling that contributes to inflammation. ebi.ac.ukmedchemexpress.com

| Signaling Pathway | Key Proteins | Effect of 13-KODE Treatment | Reference |

|---|---|---|---|

| NF-κB Pathway | NF-κB | Inhibition of nuclear translocation | ebi.ac.ukmedchemexpress.com |

| MAPK Pathway | p38 | Inhibition of phosphorylation | ebi.ac.ukmedchemexpress.com |

| ERK1/2 | Inhibition of phosphorylation | ebi.ac.uk | |

| JNK | Inhibition of phosphorylation | ebi.ac.uk |

Activation of Nrf2/HO-1 Signaling by 13-KODE

In addition to its inhibitory effects on pro-inflammatory pathways, 13-KODE also exerts antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govebi.ac.ukmedchemexpress.com This pathway is a central regulator of cellular defense against oxidative stress. ekb.egnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. mdpi.com However, upon exposure to oxidative stress or activators like 13-KODE, Nrf2 translocates to the nucleus. mdpi.com

In in vitro studies with LPS-stimulated RAW 264.7 macrophages, 13-KODE was shown to significantly reduce the production of reactive oxygen species (ROS). nih.govebi.ac.uk This effect is linked to its ability to increase the expression of Nrf2 and its downstream target, HO-1. nih.govmedchemexpress.com HO-1 is a potent antioxidant enzyme that plays a critical role in cytoprotection against oxidative damage and inflammation. nih.govmdpi.com The activation of the Nrf2/HO-1 axis by 13-KODE represents a key mechanism for its protective and anti-inflammatory properties. nih.govebi.ac.uk

PPARα Agonist Activity of 13-KODE and Other Isomers

13-KODE has been identified as an agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). ufs.br PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes, including lipid metabolism and inflammation. invivochem.com The activation of PPARα is known to reduce levels of circulating triglycerides and regulate energy homeostasis. invivochem.com

The ability of 13-KODE to act as a PPARα agonist suggests that some of its biological activities may be mediated through this receptor. ufs.br Oxo-octadecadienoic acids, the class of molecules to which 13-KODE belongs, are recognized as natural agonists for PPARα and are considered promising targets in the context of neurodegenerative disorders and neuroprotection due to their antioxidant and anti-inflammatory effects. medchemexpress.com While detailed comparative analyses of various isomers are ongoing in the field, related compounds such as hydroxyoctadecadienoic acids (HODEs) have been shown to exhibit differential agonist activities on other PPAR isoforms like PPARγ, indicating that specific stereochemistry is crucial for biological function. researchgate.net

Effects on Cell Proliferation and Differentiation

Research has revealed that 13-Oxo-ODE, another name for 13-KODE, can influence cell proliferation and differentiation, particularly in the context of cancer biology. ufs.brlivetoplant.com A study investigating its effects on breast cancer demonstrated that 13-Oxo-ODE inhibits the proliferation of breast cancer cell lines. ufs.br

Furthermore, the compound was shown to attenuate breast cancer cell stemness. ufs.brlivetoplant.com It effectively inhibited the formation of mammospheres, which is an in vitro measure of the self-renewal capacity of cancer stem cells. ufs.br This was accompanied by a reduction in the populations of cells expressing cancer stem cell markers, such as CD44high/CD24low and aldehyde dehydrogenase 1 (ALDH1)-positive cells. ufs.brlivetoplant.com The underlying mechanism for these effects was linked to the downregulation of c-Myc, a key transcription factor involved in cell proliferation and stem cell survival. ufs.brlivetoplant.com These findings indicate that 13-Oxo-ODE can modulate cellular processes that are critical for cancer progression. ufs.br

| Cellular Process | Assay/Marker | Observed Effect of 13-Oxo-ODE | Reference |

|---|---|---|---|

| Cell Proliferation | MTS Assay | Reduced viability of breast cancer cell lines | ufs.br |

| Cancer Stem Cell Properties | Mammosphere Formation Assay | Reduced number and size of mammospheres | ufs.br |

| CD44high/CD24low Population | Reduced subpopulation of these cells | livetoplant.com | |

| ALDH1-positive Population | Reduced ALDH expression | livetoplant.com | |

| Gene Expression | qRT-PCR / Western Blot | Decreased c-Myc transcript and protein levels | ufs.brlivetoplant.com |

Antimicrobial and Antifungal Mechanisms

Antifungal Properties of TriHOMEs in Plant Cuticle Waxes

Trihydroxyoctadecenoic acids (TriHOMEs) are oxylipins found in plants that possess notable antifungal properties. These compounds are part of the plant's defense mechanism against fungal pathogens. ebi.ac.uk The plant cuticle, a waxy layer covering the epidermis, serves as the first line of defense, and its chemical constituents can play a direct role in inhibiting pathogen invasion. nih.gov

Studies have identified specific TriHOMEs, such as 9,12,13-trihydroxy-10(E)-octadecenoic acid and (10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid, as effective antifungal agents. ebi.ac.ukmedchemexpress.com Research on barley seedlings demonstrated that the application of these trihydroxy oxylipins to leaves reduced infection by the powdery mildew fungus Blumeria graminis. ebi.ac.uk This protective effect was observed both locally on the treated leaf and systemically on newly emerged, untreated leaves. The antifungal action was associated with an increase in the activity of the defense-related enzyme phenylalanine ammonia (B1221849) lyase (PAL) upon challenge with the fungus. ebi.ac.uk Hydroxy fatty acids, in general, are recognized for their strong antifungal activity against a wide range of fungi, with a proposed mechanism involving the disruption of fungal cell membrane integrity. nih.govmdpi.com

Antioxidant Properties and Reactive Oxygen Species Modulation

No specific studies detailing the direct antioxidant activity of Octadeca-2,5-dienoic acid could be identified in the current scientific literature.

Information regarding the ability of this compound to reduce lipopolysaccharide (LPS)-induced reactive oxygen species production is not available in published research.

Immunomodulatory and Anti-Inflammatory Effects

There is no available research data on the effects of this compound on the suppression of nitric oxide (NO) production or the expression of inducible nitric oxide synthase (iNOS).

Scientific literature lacks specific findings on the inhibitory effects of this compound on the expression of Tumor Necrosis Factor (TNF-α) and Interleukin-1β (IL-1β).

Induction of IL-1Ra by Conjugated Linoleic Acid (CLA) Isomers

The interleukin-1 receptor antagonist (IL-1Ra) is an endogenous anti-inflammatory cytokine that plays a crucial role in regulating immune responses by competitively inhibiting the binding of interleukin-1 (IL-1) to its cell surface receptors. nih.gov Certain isomers of conjugated linoleic acid (CLA), a group of positional and geometric isomers of linoleic acid, have been shown to modulate the expression of IL-1Ra, highlighting a unique anti-inflammatory mechanism. nih.gov

In vitro studies using the RAW 264.7 mouse macrophage cell line have demonstrated that not all CLA isomers possess this activity. Research comparing various isomers, including 9Z,11E-CLA, 9E,11E-CLA, and 10E,12Z-CLA, revealed that only the 9E,11E-CLA isomer significantly induced the expression of IL-1Ra. nih.gov This induction was observed to be dependent on both the dose and the duration of exposure. nih.gov

The mechanism underlying this specific induction involves the phosphoinositide 3-kinase (PI3K) signaling pathway. The use of PI3K inhibitors, such as LY294002, and the mTOR inhibitor rapamycin, was found to abolish the 9E,11E-CLA-induced increase in IL-1Ra. nih.gov This suggests that the anti-inflammatory effects of this particular CLA isomer are mediated through the transcriptional regulation of the IL-1Ra gene via the PI3K/mTOR pathway. nih.gov The induction of IL-1Ra by 9E,11E-CLA is significant as it concurrently suppresses the production of pro-inflammatory cytokines like IL-1α, IL-1β, and IL-6, which are typically induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov

| CLA Isomer | Cell Line | Effect on IL-1Ra | Effect on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Signaling Pathway Implicated |

|---|---|---|---|---|

| 9E,11E-CLA | RAW 264.7 (Mouse Macrophage) | Significant Induction | Decreased LPS-induced expression | PI3K/mTOR |

| 9Z,11E-CLA (c9,t11-CLA) | RAW 264.7 / BV-2 Microglia | No significant induction | Reduced expression | Not specified for IL-1Ra |

| 10E,12Z-CLA (t10,c12-CLA) | RAW 264.7 / BV-2 Microglia | No significant induction | Reduced expression | Not specified for IL-1Ra |

Antineoplastic and Apoptosis-Inducing Activities

Certain dienoic acids and their analogs have demonstrated significant antineoplastic properties, primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for potential cancer therapeutics as it eliminates malignant cells without inducing an inflammatory response. waocp.orgphcogj.com

Apoptosis is a regulated process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and DNA fragmentation. waocp.orgbenthamscience.com Various natural and synthetic compounds, including fatty acids and their derivatives, can trigger this process in tumor cells. waocp.orgmdpi.com The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. mdpi.commdpi.com

In vitro studies have shown that certain fatty acids can induce apoptosis in a variety of human cancer cell lines, including those from breast, leukemia, and cervical cancers. waocp.orgmdpi.com The mechanisms often involve the modulation of key regulatory proteins. For instance, treatment of cancer cells can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, subsequently activating the caspase cascade. mdpi.commdpi.com Some compounds have also been shown to increase the expression of tumor suppressor proteins like p53, which can halt the cell cycle and initiate apoptosis. mdpi.com

| Compound/Analog | Cancer Cell Line | Observed Apoptotic Mechanisms |

|---|---|---|

| DMDD | 4T1 (Mammary Carcinoma) | Activation of Bax, cleaved caspases-3 and -9; Down-regulation of Bcl-2 |

| Phenolic Compounds (e.g., Curcumin, Resveratrol) | HL-60 (Leukemia), MCF-7 (Breast), HeLa (Cervical) | Chromatin condensation, nuclear fragmentation, DNA laddering, down-regulation of Bcl-2 |

| 5-ene-2-arylaminothiazol-4(5H)-ones | MCF-7 (Breast) | Reduced mitochondrial membrane potential, activation of caspases 7, 8, 9, 10; increased p53, Bax, and cytochrome C |

The antineoplastic effects observed in vitro have been corroborated by studies in animal models. An analog of dienoic acids, 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), has been investigated for its efficacy in treating metastatic breast tumors using an in vivo mouse model of 4T1 mammary carcinoma. nih.govnih.gov

In this model, administration of DMDD was found to significantly suppress the growth of the primary mammary tumor and inhibit its metastasis to distant organs like the lungs and liver. nih.govnih.gov Mice treated with DMDD also exhibited extended survival with no observable toxicity. nih.gov Immunohistochemical analysis of the tumor tissues revealed that the inhibition of growth was associated with the activation of apoptotic pathways. Specifically, there was an upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3 and -9, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, DMDD treatment led to a decrease in serum levels of inflammatory and metastasis-promoting cytokines, including TNF-α, IL-6, and VEGF, suggesting a mechanism involving the deactivation of the NF-κB signaling pathway. nih.gov

| Parameter | Observation in DMDD-Treated Mice |

|---|---|

| Primary Tumor Growth | Significantly suppressed |

| Metastasis (Lung, Liver) | Significantly inhibited |

| Survival | Significantly extended |

| Apoptotic Markers in Tumor | Increased Bax, cleaved caspase-3, cleaved caspase-9; Decreased Bcl-2 |

| Metastasis-Related Proteins | Down-regulation of MMP-2 and MMP-9 |

| Signaling Pathways | Down-regulation of NF-κB and IκBα |

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during critical cellular processes like replication and transcription. wikipedia.orgebrary.net They are classified as type I, which create single-strand breaks, and type II, which create double-strand breaks. wikipedia.orgebrary.net Due to their crucial role in cell proliferation, these enzymes are prominent targets for anticancer drugs. nih.govbiorxiv.org

Topoisomerase inhibitors function by interfering with the enzyme's catalytic cycle. nih.gov A major class of these inhibitors, known as topoisomerase poisons, act by stabilizing the transient covalent complex formed between the enzyme and DNA. wikipedia.orgnih.gov This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. These breaks, when encountered by the replication machinery, can become permanent double-strand breaks, which trigger cell cycle arrest, typically in the G2 phase, and ultimately induce apoptosis. nih.govyoutube.comnih.gov

The activity of topoisomerase II is also connected to cellular metabolism. Studies have shown that metabolites from the TCA cycle can stimulate the enzyme's activity. biorxiv.orgresearchgate.net This link suggests that the metabolic state of a cell can influence its sensitivity to topoisomerase inhibitors. biorxiv.org Analogs of various natural compounds are being developed as topoisomerase inhibitors, demonstrating the potential for this class of molecules in cancer therapy. mdpi.com These agents can arrest the cell cycle and force cancer cells into a programmed death pathway, highlighting their therapeutic potential. nih.gov

| Inhibitor Type | Target Enzyme | Mechanism of Action | Effect on DNA | Cell Cycle Effect | Ultimate Cellular Outcome |

|---|---|---|---|---|---|

| Topoisomerase I Inhibitors (e.g., Camptothecin) | Topoisomerase I | Stabilize the Topo I-DNA cleavage complex, preventing re-ligation | Single-strand breaks | S/G2 phase arrest | Apoptosis |

| Topoisomerase II Inhibitors (e.g., Etoposide) | Topoisomerase II | Stabilize the Topo II-DNA cleavage complex, preventing re-ligation | Double-strand breaks | G2/M phase arrest | Apoptosis |

Synthetic Methodologies and Chemical Modifications

Stereoselective and Chemo-Enzymatic Synthesis

The integration of biological catalysts, such as microbes and isolated enzymes, with chemical synthesis provides powerful routes to chiral and stereochemically defined fatty acids. These chemo-enzymatic approaches are particularly valuable for producing molecules with specific biological activities.

Microbial Reduction Techniques for Chiral Fatty Acids

Microbial transformations are a key strategy for producing value-added products from fatty acids through biocatalysis. usda.gov Whole-cell bioconversions leverage the enzymatic machinery of microorganisms to perform stereoselective reactions. For instance, the microbial isolate Pseudomonas aeruginosa PR3 has been shown to convert oleic acid and linoleic acid into various dihydroxy and trihydroxy octadecenoic acids. usda.gov Another isolate, Clavibacter sp. ALA2, transforms linoleic acid into 12,13,17-trihydroxy-9(Z)-octadecenoic acid, a compound with antifungal properties. usda.gov

These processes highlight the capability of microbial systems to introduce chiral hydroxyl groups into long-chain fatty acids. Such techniques could theoretically be adapted to produce chiral precursors, which are then chemically elaborated to form specific dienoic acid structures like octadeca-2,5-dienoic acid. The microbial reduction of a ketone or other functional group at a specific position on the octadecanoid chain could establish a key chiral center prior to the introduction of double bonds.

Chemo-Enzymatic Approaches Using Lipases and Dehydrogenases

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically pure intermediates. tandfonline.com A notable application is in the synthesis of 13-S-Hydroxyoctadecadienoic Acid (13-S-HODE), where the key step involves the enantioselective hydrolysis of (±)-3-acyloxyoct-l-ynes using a lipase (B570770) from Mucor miehei or through a whole-cell system like baker's yeast. tandfonline.com This enzymatic resolution provides a chiral propargyl alcohol that serves as a crucial building block for the final molecule. tandfonline.com

Dehydrogenases are also employed in these synthetic pathways. For example, acyl-CoA dehydrogenases can be used to convert saturated acyl-CoAs into α,β-unsaturated enoyl-CoAs, which are key intermediates in fatty acid metabolism and biosynthesis. nih.gov The substrate promiscuity of certain dehydrogenases allows for the creation of a variety of unsaturated fatty acid derivatives. nih.gov A hypothetical chemo-enzymatic route to a chiral this compound could involve a lipase-catalyzed resolution of a racemic alcohol precursor, followed by chemical steps to introduce the double bonds at the C2 and C5 positions.

Table 1: Examples of Enzymes in the Synthesis of Octadecadienoic Acid Analogs

| Enzyme/Microbe | Substrate | Product | Application/Method |

| Pseudomonas aeruginosa PR3 | Linoleic Acid | 9,10,13-Trihydroxy-11E-octadecenoic acid | Microbial Transformation usda.gov |

| Clavibacter sp. ALA2 | Linoleic Acid | 12,13,17-Trihydroxy-9(Z)-octadecenoic acid | Microbial Transformation usda.gov |

| Mucor miehei Lipase | (±)-3-acyloxyoct-l-ynes | (S)-3-Oct-1-yn-3-ol | Enantioselective Hydrolysis tandfonline.com |

| Baker's Yeast | (±)-3-acyloxyoct-l-ynes | (S)-3-Oct-1-yn-3-ol | Kinetic Resolution tandfonline.com |

| 12R-Lipoxygenase (12R-LOX) | Linoleic Acid Methyl Ester | 9R-Hydroperoxy-octadecadienoic acid methyl ester | Enzymatic Oxidation nih.gov |

Stereoselective Synthesis via Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, valued for its reliability in forming a carbon-carbon double bond at a defined position. masterorganicchemistry.com This reaction is particularly effective for the stereoselective synthesis of Z-alkenes from non-stabilized ylides. organic-chemistry.org This methodology has been successfully applied to create specific isomers of unsaturated fatty acids. nih.govnih.gov

In a facile synthesis of (Z)-15-octadecenoic acid, a commercially available hydroxy fatty acid was oxidized to an aldehyde, which then underwent a Wittig reaction to introduce the ω-3 double bond. nih.gov The conditions for this key step were optimized, with tetrahydrofuran (B95107) (THF) as the solvent at -78°C, to achieve high stereoselectivity, affording the desired Z-isomer with a Z:E ratio greater than or equal to 97:3. nih.gov

Similarly, the Wittig reaction was a critical step in the multi-step synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid. nih.gov A stereoselective Wittig reaction between an aldehyde intermediate and a custom triphenylphosphonium ylide was used to construct the dienyne backbone of the molecule before further modifications. nih.gov These examples demonstrate that the Wittig reaction is a powerful tool for controlling the geometry of double bonds in the synthesis of complex fatty acids and could be readily applied to the synthesis of the specific cis/trans geometry required in isomers like this compound.

Table 2: Wittig Reaction Conditions for Unsaturated Fatty Acid Synthesis

| Target Compound | Key Reactants | Solvent | Temperature | Z:E Ratio | Overall Yield |

| (Z)-15-octadecenoic acid | Aldehyde precursor, Phosphonium ylide | THF | -78°C | ≥ 97:3 | ~43% nih.gov |

| (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid | (E)-dodec-4-en-6-ynal, Triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium | Not specified | Not specified | Stereoselective | Not specified nih.gov |

Chemical Synthesis Routes for Octadecadienoic Acids and Analogues

Purely chemical methods offer diverse and scalable routes to octadecadienoic acids and their functionalized analogs. These strategies provide flexibility in introducing functionalities like fluorine atoms and in constructing the diene system through various coupling reactions.

General Alkenylation Reactions to Introduce Double Bonds

Beyond the Wittig reaction, other alkenylation methods are employed to synthesize dienoic acids. Cross-coupling reactions catalyzed by transition metals are particularly powerful. For instance, a stereoselective method for synthesizing fatty acids with a 1Z,5Z-diene motif uses a titanium-catalyzed intermolecular cross-cyclomagnesiation of 1,2-dienes as the key step. mdpi.com This reaction builds a magnesacyclopentane intermediate that, after hydrolysis and oxidation, yields the target dienoic acid. mdpi.commdpi.com

Palladium-catalyzed cross-coupling reactions are also central to the synthesis of polyunsaturated fatty acids. In the synthesis of (6Z,10E,12Z)-octadecatrienoic acid, a palladium-catalyzed reaction between 1-heptyne (B1330384) and (E)-1,2-dichloro-ethene was used to construct an enyne intermediate, which was later converted into the final trienoic acid structure. nih.gov These methods provide robust alternatives for building the carbon skeleton and installing the double bonds required for various octadecadienoic acid isomers.

Synthesis of Fluorinated Octadeca-2,4-dienoic Acid Esters

The introduction of fluorine atoms into fatty acids can significantly alter their biological and physicochemical properties. Specific synthetic routes have been developed for fluorinated analogs of octadecadienoic acids. A synthetic route for preparing long-chain fluorinated 2,4-dienecarboxylic acid esters has been established. nih.gov This methodology was utilized as part of a synthetic sequence to create (Z)-4-fluoroceramide. The sequence begins with (ethoxycarbonylfluoromethyl)triphenylphosphonium bromide and tetradecanal (B130844) to prepare a (Z)-2-fluorohexadec-2-enal intermediate. nih.gov This fluorinated aldehyde is a key building block that can be incorporated into longer-chain structures, demonstrating a viable pathway to fluorinated dienoic acids. While this example leads to an octadec-4-ene derivative, the initial steps provide a blueprint for creating fluorinated dienoic esters like fluorinated octadeca-2,4-dienoic acid esters. nih.gov

Synthesis of Conjugated Dienoic Acid Analogues

The synthesis of conjugated dienoic acid analogues of octadecadienoic acids is a significant area of research, primarily driven by the biological activities of various isomers of conjugated linoleic acid (CLA). While specific methodologies for the direct conversion of this compound to its conjugated analogues are not extensively documented, a variety of well-established chemical and enzymatic methods are employed to synthesize conjugated octadecadienoic acids. These methods can be broadly categorized into chemical isomerization, organometallic cross-coupling reactions, and chemoenzymatic and microbial synthesis. These approaches allow for the creation of a diverse range of conjugated dienoic acid structures, which are valuable for studying structure-activity relationships.

Chemical Isomerization Methods

One of the most common and economically viable approaches for the synthesis of conjugated dienoic acids is the isomerization of non-conjugated fatty acids. acs.orgmdpi.com This process typically involves the use of a catalyst to promote the migration of isolated double bonds into a conjugated system.

Alkali Isomerization: This method involves heating a non-conjugated fatty acid, such as linoleic acid, in the presence of a strong base. mdpi.com The reaction conditions, including the type and concentration of the alkali, the solvent, temperature, and reaction time, can be optimized to influence the yield and the isomeric distribution of the resulting conjugated dienoic acids. mdpi.comresearchgate.net For instance, using potassium hydroxide (B78521) in propylene (B89431) glycol is a frequently employed system. ucalgary.ca Microwave-assisted alkali isomerization has been shown to significantly reduce reaction times.

Superbase-Mediated Isomerization: The use of "superbases," such as a mixture of n-butyllithium and potassium tert-butoxide, can efficiently convert linoleic acid into its major conjugated isomers, 9Z,11E-octadecadienoic acid and 10E,12Z-octadecadienoic acid. acs.org This method offers a powerful tool for achieving high conversion rates.

| Method | Catalyst/Reagents | Substrate | Key Products | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Alkali Isomerization | KOH in 1-butanol | Linoleic Acid | 9Z,11E- and 10E,12Z-octadecadienoic acid | High conversion | acs.org |

| Alkali Isomerization | NaOH in propylene glycol | Sesame Oil (rich in linoleic acid) | Conjugated linoleic acid | 96.6% conversion | mdpi.com |

| Superbase Isomerization | n-butyllithium/potassium tert-butoxide | Linoleic Acid | 9Z,11E- and 10E,12Z-octadecadienoic acid | Efficient conversion | acs.org |

Organometallic Cross-Coupling Reactions

For the synthesis of specific isomers of conjugated dienoic acids with high stereoselectivity, organometallic cross-coupling reactions are invaluable. These methods involve the coupling of smaller molecular fragments using a metal catalyst, typically palladium.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a vinyl halide in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for creating carbon-carbon bonds and has been applied to the synthesis of various natural products containing conjugated diene moieties. mdpi.com

Stille Coupling: The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with a vinyl halide. mdpi.com This method has been successfully employed in the total synthesis of natural molecules that feature a conjugated diene system. mdpi.com

Negishi Coupling: In the Negishi reaction, an organozinc compound is coupled with a vinyl halide in the presence of a palladium or nickel catalyst. mdpi.com This reaction is also a powerful tool for the stereospecific synthesis of conjugated dienes. mdpi.com

| Reaction | Key Reagents | Catalyst | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid derivative, Vinyl halide, Base | Palladium complex (e.g., Pd(PPh3)4) | C(sp2)-C(sp2) | mdpi.com |

| Stille Coupling | Organotin compound, Vinyl halide | Palladium complex (e.g., PdCl2(PPh3)2) | C(sp2)-C(sp2) | mdpi.com |

| Negishi Coupling | Organozinc compound, Vinyl halide | Palladium or Nickel complex | C(sp2)-C(sp2) | mdpi.com |

Chemoenzymatic and Microbial Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of conjugated dienoic acids. These methods often employ enzymes or whole microbial cells to catalyze specific transformations.

Enzymatic Isomerization: Certain enzymes, known as linoleate (B1235992) isomerases, found in various bacteria, can directly convert linoleic acid into specific conjugated isomers. jst.go.jpchemistrysteps.com For example, strains of Lactobacillus and Propionibacterium freudenreichii are known to produce conjugated linoleic acid from linoleic acid. jst.go.jpchemistrysteps.com

Lipase-Catalyzed Esterification and Hydrolysis: Lipases are widely used for the kinetic resolution of racemic mixtures of conjugated dienoic acids or for their selective esterification. acs.org For instance, lipase from Aspergillus niger shows a preference for the 9Z,11E isomer of octadecadienoic acid, allowing for its separation from the 10E,12Z isomer. acs.org This enzymatic approach can also be used to synthesize highly pure triacylglycerols enriched with conjugated linoleic acids. nih.gov

Microbial Fermentation: Whole-cell biotransformation using various microorganisms is an effective way to produce specific isomers of conjugated linoleic acid. jst.go.jp The choice of microorganism can influence the isomeric composition of the product. jst.go.jp

| Method | Biocatalyst | Substrate | Key Product(s) | Reference |

|---|---|---|---|---|

| Enzymatic Isomerization | Linoleate isomerase from Propionibacterium acnes | Linoleic Acid | t10,c12-CLA | jst.go.jp |

| Lipase-catalyzed Separation | Lipase from Aspergillus niger | Mixture of 9Z,11E- and 10E,12Z-octadecadienoic acid | Separation of 9Z,11E isomer | acs.org |

| Microbial Fermentation | Lactobacillus plantarum | Linoleic Acid | c9,t11-CLA and t9,t11-CLA | chemistrysteps.com |

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues, such as hydroxylated derivatives, introduces additional chemical diversity and can modulate the biological activity of conjugated dienoic acids.

Allylic Hydroxylation: The reaction of conjugated linoleic acid methyl ester with selenium dioxide can lead to the formation of di-hydroxylated derivatives. mdpi.com This method allows for the introduction of hydroxyl groups at positions adjacent to the conjugated double bond system, creating novel analogues such as erythro-12,13-dihydroxy-10E-octadecenoic acid and erythro-9,10-dihydroxy-11E-octadecenoic acid methyl esters. mdpi.com

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of octadeca-2,5-dienoic acid, providing the necessary resolution to separate it from a complex mixture of other fatty acids and its own isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of fatty acid isomers. For octadecadienoic acids, silver ion HPLC (Ag-HPLC) is particularly effective. This method utilizes a stationary phase impregnated with silver ions, which interact reversibly with the double bonds of unsaturated fatty acids. The strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds, allowing for the separation of closely related isomers.

Reverse-phase HPLC (RP-HPLC) is also widely used, often after derivatization of the fatty acid's carboxyl group to a chromophore, such as a phenacyl or naphthacyl ester, which enhances UV detection. researchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The elution order is influenced by chain length, degree of unsaturation, and isomer configuration.

Quantitative analysis is achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration. nih.govmdpi.com The use of a diode-array detector (DAD) allows for simultaneous monitoring at multiple wavelengths, which can help resolve overlapping peaks and confirm peak purity by comparing UV spectra. nih.govnih.gov

Table 1: Representative HPLC Parameters for Fatty Acid Isomer Analysis

| Parameter | Silver Ion HPLC (Ag-HPLC) | Reverse-Phase HPLC (RP-HPLC) |

| Column | Silver-loaded cation exchange | C18 or C30 alkyl-bonded silica |

| Mobile Phase | Acetonitrile/Methanol gradients | Acetonitrile/Water or Methanol/Water gradients, often with acid modifiers (e.g., formic acid) mdpi.comresearchgate.net |

| Detection | UV-Vis (after derivatization), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | UV-Vis (after derivatization), Diode Array Detector (DAD), Mass Spectrometry (MS) nih.gov |

| Application | Separation of positional and geometric (cis/trans) isomers | General separation and quantification, often based on hydrophobicity |

This table presents typical parameters used for the analysis of octadecadienoic acid isomers and is not specific to this compound.

Gas-Liquid Chromatography (GLC), commonly referred to as Gas Chromatography (GC), is a cornerstone for fatty acid analysis. For analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs). The separation of FAMEs is performed on long capillary columns coated with a polar stationary phase, such as cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88). researchgate.net These columns can effectively separate isomers based on differences in their boiling points and interactions with the stationary phase. The elution time is influenced by the position and configuration of the double bonds. dss.go.th

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique provides not only retention time data but also mass spectra for each eluting compound. ijpras.comderpharmachemica.com The electron ionization (EI) mass spectra of FAMEs provide valuable structural information through characteristic fragmentation patterns, although identifying the exact double bond position in dienoic acids can sometimes require further derivatization to form adducts (e.g., dimethyloxazoline, DMox) that yield more diagnostic fragments. unar.ac.id

Table 2: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Setting |

| Column | High-polarity capillary column (e.g., SP-2560), 50-100 m length |

| Carrier Gas | Helium or Hydrogen derpharmachemica.com |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., ramp from 100°C to 240°C) to resolve a wide range of FAMEs derpharmachemica.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

This table presents typical parameters used for the analysis of octadecadienoic acid isomers and is not specific to this compound.

Future Research Directions and Translational Perspectives

Elucidating the Full Spectrum of Octadecadienoic Acid Isomers and Their Biological Roles

The biological functions of octadecadienoic acids are profoundly dependent on their specific isomeric structures, including the position and geometry (cis/trans) of their double bonds. While isomers like linoleic acid (9Z,12Z-octadecadienoic acid) are well-studied as essential fatty acids, the roles of many other isomers, including Octadeca-2,5-dienoic acid, remain poorly understood. Oxidized derivatives, collectively known as octadecanoids, are involved in diverse processes such as inflammation, immune modulation, pain perception, and the formation of the epidermal barrier. lipotype.comnih.gov For instance, specific hydroxyoctadecadienoic acids (HODEs) and other oxidized metabolites are known to act as signaling molecules in the immune system. lipotype.comlipotype.com

A critical future direction is the systematic characterization of the complete spectrum of octadecadienoic acid isomers present in biological systems. There is evidence that less common isomers play vital roles; for example, sebaleic acid (5Z,8Z-octadecadienoic acid) is involved in the formation of the epidermis. nih.gov A comprehensive understanding of the biological activities of the full range of isomers is lacking. nih.gov Future research must prioritize the discovery and functional characterization of new species, particularly those produced by the microbiome, to create a complete map of their physiological and pathological roles.

Table 1: Selected Octadecadienoic Acid Isomers and Their Known Biological Associations This table is for illustrative purposes and is not exhaustive.

| Isomer Name | Abbreviation | Known Biological Association |

| Linoleic Acid | LA | Essential fatty acid; precursor to other bioactive lipids. nih.gov |

| Conjugated Linoleic Acids | CLA | Various metabolic and immunomodulatory effects. nougaku.jp |

| 9-Hydroxy-10E,12Z-octadecadienoic acid | 9-HODE | Modulation of inflammation and cell proliferation. nih.gov |

| 13-Hydroxy-9Z,11E-octadecadienoic acid | 13-HODE | Vessel wall chemorepellant factor; regulation of tumor cell adhesion. nih.govlipidmaps.org |

| Sebaleic Acid | - | Formation of the epidermal barrier. nih.gov |

| 10-oxo-cis-12-octadecenoic acid | KetoA | Activation of PPARγ; adipogenesis stimulation. nih.govnih.gov |

| 10-hydroxy-cis-12-octadecenoic acid | HYA | Regulation of glucose homeostasis via GPR40/GPR120. nih.govfrontiersin.org |

Investigating Structure-Activity Relationships for Therapeutic Development (Mechanistic Focus)

To translate the growing knowledge of octadecadienoic acids into therapeutic applications, a deep mechanistic understanding of their structure-activity relationships (SAR) is essential. The specific arrangement of double bonds and the presence, type, and stereochemistry of oxygen-containing functional groups dictate how these molecules interact with cellular targets such as nuclear receptors and G-protein coupled receptors (GPCRs). nih.gov

For example, microbially-produced metabolites of linoleic acid, such as 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA), exhibit potent biological activities by engaging with specific receptors. HYA activates GPR40 and GPR120 to regulate metabolic homeostasis, while KetoA activates Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov Future research should employ a combination of chemical synthesis of diverse isomers, computational docking simulations, and in vitro receptor binding and activation assays. This will allow for the precise mapping of the structural features required for selective and potent activity at specific targets. A thorough SAR understanding will guide the rational design of novel lipid-based therapeutics with optimized efficacy and target selectivity for inflammatory, metabolic, and proliferative diseases.

Advanced Enzymatic Engineering for Targeted Biosynthesis

The biosynthesis of octadecanoids in mammals is carried out by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. acs.org In plants, a distinct "octadecanoid pathway" produces phytohormones like jasmonic acid, involving enzymes such as allene (B1206475) oxide synthase and 12-oxo-phytodienoic acid reductase. oup.comoup.com Furthermore, gut bacteria possess unique enzymes, like hydratases and dehydrogenases, that convert dietary octadecadienoic acids into novel metabolites. nougaku.jp

A significant frontier in biotechnology is the use of advanced enzymatic engineering to control and direct the synthesis of specific, high-value octadecadienoic acid isomers. Current methods often produce complex mixtures that are difficult to separate. Future work should focus on the discovery of novel biosynthetic enzymes from diverse natural sources and the engineering of known enzymes to alter their substrate specificity and reaction outcomes. Techniques like directed evolution and rational protein design could be used to create biocatalysts capable of producing pure, targeted isomers, including those that are rare in nature like this compound. nih.gov Such advancements would provide a sustainable and scalable source of these compounds for research and therapeutic development.

Development of Enhanced Analytical Protocols for Complex Biological Matrices

A major bottleneck in understanding the roles of octadecadienoic acid isomers is the analytical challenge of separating and accurately quantifying them within complex biological matrices like plasma, tissues, and feces. nih.gov The high degree of structural similarity among positional and geometric isomers makes their distinction difficult with standard methods. rsc.org

Current analytical approaches rely heavily on chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.govcabidigitallibrary.orgnih.gov While powerful, these methods can face issues with co-elution and may require complex derivatization steps. nih.govrsc.org There is a critical need for the development of enhanced analytical protocols. Future advancements should focus on:

Higher Resolution Chromatography: Utilizing advanced column chemistries (e.g., strongly polar cyanopropyl columns for GC) and multi-dimensional chromatography to improve isomer separation. nih.gov

Advanced Mass Spectrometry: Employing techniques like ion mobility-mass spectrometry to separate isomers based on their shape and size in the gas phase.

Standard Synthesis: Creating a comprehensive library of certified analytical standards for a wide range of isomers to ensure accurate identification and quantification. researchgate.net

These improvements will enable more precise and high-throughput lipidomic profiling, which is crucial for identifying biomarkers and understanding the subtle metabolic shifts that occur in disease.

Table 2: Comparison of Analytical Techniques for Octadecadienoic Acid Isomer Analysis

| Technique | Principle | Advantages | Challenges |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | High resolution for certain isomers; established methods. | Requires derivatization; potential for thermal degradation. nih.govnih.gov |

| LC-MS/MS | Separation by liquid chromatography, followed by tandem mass spectrometry. | High sensitivity and specificity; suitable for non-volatile compounds. | Co-elution of isomers can be problematic; requires authentic standards. researchgate.net |

| HPLC-UV/PDA | Separation by HPLC with detection based on UV absorbance of conjugated double bonds. | Good for quantifying conjugated dienes. | Not all isomers have a chromophore; cannot distinguish some isomers. nih.govcabidigitallibrary.org |

Integration of Omics Data for Systems-Level Understanding of Octadecadienoic Acid Metabolism